Ethoxymethanediol

Description

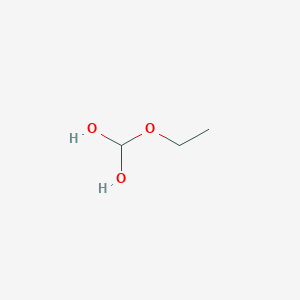

Structure

3D Structure

Properties

Molecular Formula |

C3H8O3 |

|---|---|

Molecular Weight |

92.09 g/mol |

IUPAC Name |

ethoxymethanediol |

InChI |

InChI=1S/C3H8O3/c1-2-6-3(4)5/h3-5H,2H2,1H3 |

InChI Key |

FGCLOJOLJQDQOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethoxymethanediol and Analogues

Strategic Approaches to Geminal Diol Formation with Ether Linkages

Geminal diols, characterized by two hydroxyl groups on the same carbon atom, are generally in equilibrium with their corresponding carbonyl compounds. wikipedia.orgorgosolver.com However, the incorporation of electron-withdrawing groups or the formation of cyclic structures can enhance their stability. arkat-usa.orgwikipedia.org In the context of ethoxymethanediol and related compounds, the geminal carbon is also bonded to an alkoxy group (specifically, an ethoxy group in this compound), effectively making it a hemiorthoester or an orthoester derivative depending on the degree of substitution. arkat-usa.org

One common strategy for forming the geminal diol structure involves the hydration of carbonyl compounds. wikipedia.orgorgosolver.com While simple aldehydes and ketones often favor the carbonyl form in equilibrium with the geminal diol (hydrate), the presence of electron-withdrawing groups can shift this equilibrium towards the geminal diol. wikipedia.orgmasterorganicchemistry.com For instance, chloral (B1216628) hydrate (B1144303), the geminal diol of trichloroethanal, is a stable solid due to the electron-withdrawing effect of the trichloromethyl group. wikipedia.orgmasterorganicchemistry.com

In the case of this compound (triethyl orthoformate), the central carbon is formally at the oxidation level of formic acid. Orthoesters, like triethyl orthoformate, can be viewed as derivatives of the hypothetical orthoformic acid, HC(OH)₃, where the hydroxyl groups are replaced by alkoxy groups. Hydrolysis of orthoesters can lead to the formation of esters and alcohols, or under certain conditions, intermediates that resemble geminal diols with ether linkages.

Reported methods for the preparation of triethyl orthoformate, which is synonymous with this compound in some contexts, include reactions utilizing sodium ethoxide and chloroform (B151607), or ethanol (B145695) and sodium hydroxide (B78521) under phase-transfer catalysis. chembk.com Another method involves benzoyl chloride, formamide, and anhydrous ethanol in the presence of a catalyst. chembk.com These methods highlight the use of alcoholic or alkoxide species to introduce the ether linkages around a carbon source.

The synthesis of hemiorthoesters, which are intermediates in the hydrolysis of orthoesters or the reaction of esters with alcohols, involves a carbon atom bonded to two alkoxy groups and one hydroxyl group. arkat-usa.org These species are often transient but can be isolated when stabilized, for example, by electron-withdrawing groups or incorporation into a cyclic system. arkat-usa.org The stability of hemiorthoesters varies considerably, and their detection and kinetics of formation and cleavage have been studied. arkat-usa.org Research has shown that incorporating stabilizing groups, such as trifluoromethyl groups or linking the alcohol residues in a cyclic fashion (e.g., from ethylene (B1197577) glycol or 1,3-propanediol (B51772) fragments), can lead to isolable hemiorthoesters. arkat-usa.org

Catalytic Systems in this compound Synthesis: Mechanistic Investigations

Catalysis plays a crucial role in the efficient synthesis of organic compounds, including geminal diols and their ether analogues. Both homogeneous and heterogeneous catalytic systems have been explored for facilitating selective bond formation and enabling sustainable synthetic routes.

Homogeneous Catalysis for Selective Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of selectivity and mechanistic understanding. Various metal complexes and organic catalysts have been employed in reactions relevant to the formation of geminal diol ether structures or their precursors.

Studies on homogeneous catalysis in related systems, such as the formation of acetals and hemiacetals from carbonyl compounds and alcohols, provide insights into potential mechanisms. Acid catalysts are commonly used in these reactions, facilitating the nucleophilic attack of the alcohol on the carbonyl carbon and subsequent elimination of water to form acetals. libretexts.org The mechanism typically involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, deprotonation to form a hemiacetal, protonation of the hemiacetal's hydroxyl group, elimination of water, and finally, nucleophilic attack by a second alcohol molecule followed by deprotonation to yield the acetal (B89532). libretexts.org

While direct homogeneous catalytic routes specifically for this compound as the primary product are not extensively detailed in the search results, research on related transformations, such as the catalytic dehydroxylation of diols or the formation of geminal dinitro compounds using homogeneous catalysts, suggests the potential for such approaches. google.comgoogle.com For instance, organometallic ruthenium complexes have been investigated as homogeneous catalysts for the selective dehydroxylation of secondary alcohols. google.com

Mechanistic investigations in homogeneous catalysis often involve identifying intermediates and understanding the elementary steps of the reaction. In the context of forming C-O bonds, as in geminal diol ethers, typical steps can include activation of the substrate or catalyst, nucleophilic addition, and proton transfer processes.

Heterogeneous Catalysis for Sustainable Synthetic Routes

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers benefits in terms of catalyst separation and recyclability, aligning with principles of sustainable chemistry. Solid catalysts, such as metal oxides, zeolites, and supported metals, have been utilized in various organic transformations, including those involving carbonyl compounds and alcohols.

While specific heterogeneous catalytic systems for the direct synthesis of this compound are not prominently featured in the search results, heterogeneous catalysts have been employed in related reactions, such as the synthesis of acylals (geminal diesters) from aldehydes and acid anhydrides. nih.gov Various solid catalysts, including aluminum dodecatungstophosphate, indium tribromide, bismuth compounds, and heteropoly acids, have been reported for acylal formation under solvent-free conditions. nih.gov These reactions often involve Lewis or Brønsted acid sites on the catalyst surface facilitating the addition of the acid anhydride (B1165640) to the aldehyde. nih.gov

The application of heterogeneous catalysis in the conversion of biomass-derived furanic compounds, such as hydroxymethylfurfural (HMF), to furan-2,5-dicarboxylic acid (FDCA) also involves steps where geminal diol intermediates can be formed through hydration of aldehyde functionalities. frontiersin.org Studies in this area have explored various heterogeneous catalysts, including supported noble metals and transition metals, often operating under oxidative conditions in the presence of water. frontiersin.org Mechanistic proposals in these systems sometimes involve the hydration of aldehyde groups to geminal diols as intermediates in the oxidation pathway. frontiersin.org

The development of sustainable synthetic routes often involves the use of heterogeneous catalysts due to their potential for easy recovery and reuse, reducing waste generation and energy consumption. msuniv.ac.inwhiterose.ac.uk Research in heterogeneous catalysis continues to focus on designing active and selective catalysts for a wide range of transformations, including those relevant to the formation of C-O bonds in complex molecules.

Novel Synthetic Routes to this compound Derivatives

Exploring novel synthetic routes to this compound derivatives involves developing new strategies and methodologies to access a wider range of related compounds with tailored properties. This includes efforts towards achieving stereocontrol and incorporating green chemistry principles into the synthetic design.

Exploration of Stereoselective Synthetic Pathways

Stereoselective synthesis aims to produce a specific stereoisomer of a compound with high purity. While this compound itself, having a sp³ hybridized carbon bonded to four different substituents (ethoxy, two hydroxyls, and hydrogen), is chiral, the geminal diol form is typically in equilibrium with the achiral carbonyl precursor (in this case, likely related to formic acid derivatives). However, stereoselective approaches become highly relevant when synthesizing derivatives with additional chiral centers or when the geminal diol moiety is part of a more complex chiral scaffold.

Stereoselective synthesis can be achieved through various strategies, including using chiral starting materials (chiral pool), employing chiral auxiliaries, or utilizing enantioselective catalysis. ethz.ch Enantioselective catalysis, which uses a chiral catalyst to favor the formation of one enantiomer over the other, is a powerful tool in modern synthetic chemistry. ethz.chmdpi.com

Research on the stereoselective synthesis of diols and their derivatives provides relevant examples. For instance, asymmetric dihydroxylation of alkenes using chiral catalysts, such as in the Sharpless asymmetric dihydroxylation, is a well-established method for producing chiral vicinal diols. organic-chemistry.orgchemrxiv.org While this specifically targets 1,2-diols, the principles of using chiral catalysts to control the stereochemistry of C-O bond formation are applicable to other systems.

Studies on the stereoselective synthesis of 1,3-diols and other polyols also demonstrate the use of chiral catalysts and controlled reaction conditions to achieve desired stereochemical outcomes. nih.gov For example, gold(I)-catalyzed enantioselective desymmetrization of 1,3-diols has been reported, leading to the formation of chiral cyclic ethers. nih.gov

Developing stereoselective routes to this compound derivatives would likely involve asymmetric induction during the formation of the geminal center or the introduction of other chiral elements within the molecule. This could potentially involve the use of chiral catalysts in reactions that form the C-O bonds or the use of chiral precursors that dictate the stereochemistry.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to minimize the environmental impact of chemical processes by reducing or eliminating the use and generation of hazardous substances. msuniv.ac.inacs.org Applying these principles to the synthesis of this compound and its derivatives involves considering factors such as atom economy, the use of safer solvents and reagents, energy efficiency, and the use of catalysts. msuniv.ac.inacs.org

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a key metric in green chemistry. acs.org Synthetic routes with high atom economy generate less waste.

The choice of solvent has a significant environmental impact. Green solvents, such as water, ionic liquids, and supercritical carbon dioxide, are being increasingly explored as alternatives to traditional volatile organic solvents. msuniv.ac.in Conducting reactions in water or using solvent-free conditions are desirable green chemistry approaches.

Catalysis, particularly heterogeneous and enzymatic catalysis, aligns with green chemistry principles by enabling reactions to proceed more efficiently and selectively, often under milder conditions, and by facilitating catalyst recovery and reuse. msuniv.ac.inwhiterose.ac.uk

Applying green chemistry principles to the synthesis of this compound derivatives could involve developing catalytic methods that operate under mild conditions, utilizing renewable starting materials where possible, and designing syntheses that minimize the generation of byproducts. The use of bio-based solvents and enzymatic catalysis are examples of approaches that can contribute to greener synthetic routes. whiterose.ac.uktandfonline.com Research into the use of bio-based solvents derived from feedstocks like cellulose, such as dihydrolevoglucosenone (Cyrene) and its geminal diol form, highlights the potential for developing more sustainable reaction media. tandfonline.comresearchgate.net

Development of High-Yielding and Scalable Synthesis Protocols

The synthesis of this compound or related orthoesters and hemiacetals can be approached through various methods. Information available in the literature describes several preparation methods, although specific details regarding high yield and scalability directly pertaining to this compound as the isolated product are limited in the provided search results.

One approach mentioned involves methods for preparing triethyl orthoformate, a compound related to this compound. The "sodium ethoxide method" utilizes sodium ethoxide and chloroform as starting materials, reacting at temperatures between 60 and 65 °C to produce crude triethyl orthoformate, which is subsequently fractionated to obtain a finished product. chembk.com Another method, the "ethanol method," employs ethanol and sodium hydroxide instead of sodium ethoxide, incorporating solid-liquid phase transfer catalysis. chembk.com Additionally, a "benzoyl chloride method" uses benzoyl chloride, formamide, and anhydrous ethanol under the action of a catalyst, leading to the formation of a mixture containing triethyl orthoformate, benzoic acid, and ammonium (B1175870) chloride, from which the triethyl orthoformate is separated. chembk.com

While these methods describe the synthesis of triethyl orthoformate, this compound itself is a geminal diol/hemiacetal. The formation of hemiacetals typically occurs from the reaction between alcohols and aldehydes or ketones, often catalyzed by acid. wikipedia.org Solutions of simple aldehydes in alcohols primarily exist as the hemiacetal, with the equilibrium being dynamic and reversible via hydrolysis. wikipedia.org The stability and prevalence of the hemiacetal form are influenced by steric effects. wikipedia.org

The formation of geminal diols can occur through the hydration of carbonyl groups. For instance, in the context of Diels-Alder reactions of electron-poor 2-formylfurans in aqueous medium, the hydration of the carbonyl functionality in the adducts to form geminal diols provides a thermodynamic driving force for the reaction. rsc.org This highlights how the reaction environment can influence the formation and stability of geminal diol species.

General methods for acetal and ketal formation from aldehydes/ketones and alcohols/diols, which are related to hemiacetal formation, have been developed with considerations for high yields and scalability. For example, a method using trace conventional acids has been reported to achieve high yields and is applicable to large-scale preparation for a broad range of substrates, including aldehydes, ketones, and diols. acs.org Another protocol describes the synthesis of acetals under basic conditions from non-enolizable aldehydes and alcohols, yielding products in good to high yields and demonstrating compatibility with various functional groups. researchgate.net

While these general methodologies provide insights into the synthesis of related functional groups and the factors influencing yield and scalability, specific detailed protocols for achieving high-yield, scalable synthesis directly of this compound were not explicitly found in the provided search results. This compound is noted to be slightly soluble in water but decomposes in it, suggesting that synthetic routes might need to consider anhydrous or carefully controlled aqueous conditions. chembk.com

Elucidating Reaction Mechanisms and Reactivity Profiles of Ethoxymethanediol

Mechanistic Investigations of Interconversion with Related Carbonyl Species

The interconversion between carbonyl compounds and their corresponding geminal diols or hemiacetals is a fundamental equilibrium process in organic chemistry. Ethoxymethanediol, possessing both hydroxyl and ethoxy functionalities on the same carbon atom, can exist in equilibrium with a related carbonyl species, such as ethyl formate (B1220265) (an ester) or potentially ethoxyacetaldehyde (B8798478) (an aldehyde) via hydration/hemiacetal formation and subsequent transformations.

The formation of hydrates from aldehydes and ketones involves the nucleophilic addition of water to the carbonyl carbon, a reaction that is typically slow under neutral conditions but significantly accelerated by the presence of acid or base catalysts. Similarly, hemiacetal formation involves the nucleophilic addition of an alcohol to a carbonyl group. This compound can be seen as a derivative resulting from such addition processes.

Detailed Kinetic Studies of Equilibrium Processes

Kinetic studies of carbonyl hydration and hemiacetal formation reveal the rates at which the equilibrium between the carbonyl form and the addition product is established. The position of this equilibrium is influenced by several factors, including the steric and electronic nature of the substituents on the carbonyl group. Electron-withdrawing groups adjacent to the carbonyl tend to favor the hydrate (B1144303) or hemiacetal form by increasing the electrophilicity of the carbonyl carbon and stabilizing the resulting tetrahedral intermediate.

While specific kinetic data for the equilibrium involving this compound is not available from the search results, studies on related compounds like the hydrolysis of ethyl formate provide insights into the kinetics of transformations involving formate esters. The hydrolysis of ethyl formate, for instance, can proceed via both water-catalyzed (neutral) and acid-catalyzed mechanisms. Understanding the kinetics of ethyl formate hydrolysis is relevant as this compound could potentially be involved in the hydration or subsequent reactions of ethyl formate.

The rate of nucleophilic addition to carbonyls is also influenced by the basicity of the nucleophile; stronger nucleophiles generally lead to faster addition reactions. The equilibrium constant for carbonyl addition reactions is affected by the size of the attached groups and the inductive effects of substituents.

Transition State Analysis in this compound Reactions

Transition state analysis provides crucial information about the energy profile and molecular geometry of the highest energy point along a reaction pathway. Computational methods, such as Density Functional Theory (DFT), are often employed to locate and characterize transition states. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, corresponding to the reaction coordinate.

For the interconversion of this compound with a carbonyl species, transition state analysis would involve identifying the geometries and energies of the transition states for the addition and elimination steps. For example, in the acid-catalyzed formation of a hydrate or hemiacetal, the transition state typically involves proton transfer and nucleophilic attack. In the case of this compound formation from ethyl formate and water/ethanol (B145695), or its breakdown, computational studies could elucidate the transition state structures, providing insights into the activation energies and reaction pathways. The conformational flexibility of transition states can also influence reaction barriers.

Role of this compound as a Reactive Intermediate

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction and quickly react further to form more stable products. They are typically present at low concentrations and are often difficult to isolate, though their existence can be inferred through kinetic studies, spectroscopic methods, or chemical trapping experiments. This compound, particularly if it is in equilibrium with a more stable carbonyl form, could function as a reactive intermediate in certain reaction systems.

Characterization of Transient Species in Complex Reaction Systems

Characterizing transient reactive intermediates like this compound often requires fast spectroscopic techniques or studies conducted under conditions that favor their accumulation, such as low temperatures or matrix isolation. While direct spectroscopic characterization of this compound as a transient species in complex reactions is not detailed in the search results, the principles of characterizing reactive intermediates in other systems, such as glycosyl cations or carbanions, would apply. Techniques like low-temperature NMR or mass spectrometry could potentially be used to detect and study this compound if it is formed as an intermediate.

Pathways Involving Cleavage and Rearrangement Reactions

As a geminal diol or hemiacetal derivative, this compound could potentially undergo various reactions, including cleavage and rearrangement pathways. Cleavage reactions involve the breaking of chemical bonds, while rearrangement reactions involve the migration of atoms or groups within a molecule, leading to a structural isomer.

For instance, geminal diols can undergo dehydration to regenerate the carbonyl compound. Hemiacetals can react further with another equivalent of alcohol to form acetals, with the loss of water. Cleavage reactions of compounds containing C-O bonds are also known in various contexts.

Rearrangement reactions, such as the McLafferty rearrangement observed in mass spectrometry, involve specific fragmentation pathways often initiated by radical or ionic mechanisms. Other rearrangement reactions, like the Favorskii rearrangement which can involve cyclopropanone (B1606653) intermediates and ring opening, or pinacol-like rearrangements, demonstrate the potential for structural reorganization in oxygen-containing compounds. While direct evidence of this compound undergoing specific rearrangement reactions is not found, its structure suggests potential for such transformations under appropriate conditions, particularly if it were to generate carbocation or carbanion intermediates or participate in concerted pericyclic processes.

Acid-Catalyzed and Base-Catalyzed Transformations of this compound

The transformations of compounds like this compound, which contain hydroxyl and ether functionalities on a carbon atom, are highly susceptible to acid and base catalysis. These catalysts facilitate reactions by providing alternative, lower-energy reaction pathways.

Under acidic conditions, protonation of the oxygen atoms makes them better leaving groups and increases the electrophilicity of adjacent carbon atoms. Acid catalysis is crucial for the formation and hydrolysis of acetals and the dehydration of geminal diols. For this compound, acid would likely catalyze its breakdown back to the corresponding carbonyl compound (e.g., ethyl formate or ethoxyacetaldehyde) and water or ethanol. The mechanism would likely involve protonation of a hydroxyl or ethoxy group, followed by elimination to form a resonance-stabilized carbocation or the carbonyl species, and subsequent deprotonation. Brønsted acids can play a significant role in such transformations, sometimes in cooperation with the solvent.

Under basic conditions, hydroxide (B78521) or another base can act as a nucleophile or facilitate reactions by deprotonating hydroxyl groups, increasing their nucleophilicity. Basic conditions favor the formation of alkoxide intermediates, which can undergo further reactions. For this compound, a base could catalyze its formation from a carbonyl compound and water/ethanol via nucleophilic attack of hydroxide or ethoxide on the carbonyl, followed by protonation. Basic conditions can also promote cleavage reactions, such as the hydrolysis of esters. The mechanism under basic conditions typically involves nucleophilic addition to the carbonyl and formation of a tetrahedral intermediate, followed by elimination of a leaving group.

The specific pathways and products of acid- or base-catalyzed transformations of this compound would depend on the reaction conditions, the presence of other reactants, and the relative stability of possible intermediates and products.

Proton Transfer Dynamics and Their Influence on Reactivity

Proton transfer is a fundamental process in many chemical reactions, influencing reaction rates and pathways. rsc.org In molecules containing hydroxyl groups, such as this compound, proton transfer can occur between the hydroxyl protons and basic species in the reaction environment or even solvent molecules. The dynamics of these proton transfers can significantly impact the compound's reactivity. For instance, the acidity of the hydroxyl protons can be affected by the surrounding chemical environment and solvent, influencing the propensity for deprotonation and subsequent reactions. Theoretical studies highlight the importance of understanding proton transfer dynamics, particularly in systems involving hydrogen bonding, which is relevant to the behavior of alcohols and diols. rsc.orgchemrxiv.orguni-halle.de The efficiency of proton transfer can be linked to the interconversion between different proton states and can be influenced by the solvent environment. rsc.org

Nucleophilic and Electrophilic Pathways

This compound can participate in reactions as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the other reactants.

Nucleophilic Pathways: The oxygen atoms in the ether and hydroxyl groups possess lone pairs of electrons, making them potential nucleophilic centers. These lone pairs can attack electron-deficient centers in other molecules. Nucleophilic substitution reactions, where a nucleophile replaces a leaving group, are common in organic chemistry. tutoring-blog.co.uk The reactivity of nucleophiles is influenced by factors such as charge, electronegativity, and solvation. libretexts.org For a given element, negatively charged species are generally more nucleophilic than neutral species. libretexts.org

Electrophilic Pathways: The carbon atoms bonded to the oxygen atoms can be susceptible to nucleophilic attack, acting as electrophilic centers, particularly if the oxygen atoms are protonated or involved in interactions that withdraw electron density. Electrophilic reactions involve an electron-poor species (electrophile) reacting with an electron-rich center. tutoring-blog.co.uk Electrophilic addition reactions, for example, involve the attack of an electrophile on a pi bond. libretexts.orglibretexts.org The regioselectivity of electrophilic reactions can be influenced by the electronic properties of the molecule. wuxibiology.com

The specific reaction pathway (nucleophilic or electrophilic) that this compound undergoes will depend on the coreactant and the reaction conditions, including pH and the presence of catalysts.

Oxidative and Reductive Chemistry of this compound

The oxidative and reductive chemistry of organic compounds involves reactions that change their oxidation state. nih.gov

Oxidative Chemistry: Oxidation of alcohols can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the degree of oxidation and the structure of the alcohol. The presence of hydroxyl groups in this compound suggests it can undergo oxidation reactions. Oxidative processes often involve reactive oxygen species or other oxidizing agents. mdpi.comnih.gov The susceptibility of a molecule to oxidation can be influenced by its structural features and the reaction environment. nih.gov

Reductive Chemistry: Reductive transformations can involve the addition of hydrogen or electrons to a molecule, leading to a decrease in its oxidation state. While specific reductive reactions of this compound are not detailed in the provided information, organic compounds with ether or hydroxyl groups can participate in various reduction processes under appropriate conditions and with suitable reducing agents. Reductive elimination, the reverse of oxidative addition, is a known class of reactions in organometallic chemistry, though its direct relevance to this compound would depend on the presence of a metal center. libretexts.orgwikipedia.orgyoutube.comnih.govorganic-chemistry.org

Further research would be needed to fully elucidate the specific oxidative and reductive pathways and products associated with this compound.

Stability and Reactivity in Diverse Solvent Environments

The choice of solvent plays a critical role in chemical reactions, influencing solubility, stability, and reaction rates and selectivity. frontiersin.orgwikipedia.orgmdpi.com this compound is known to be slightly soluble in water but decomposes in it, while being miscible with ethanol and ether. chembk.comechemi.com This suggests that its stability and reactivity are highly dependent on the solvent environment.

Solvents can affect the stability of a compound by differentially stabilizing reactants, products, or transition states through various non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.org The decomposition of this compound in water indicates a significant interaction with water molecules that leads to its breakdown. This could be due to hydrolysis or other water-mediated reactions.

The polarity of the solvent can also influence reaction rates and selectivity. wikipedia.orgmdpi.com Polar solvents can stabilize charged species or transition states, affecting the activation energy of a reaction. For example, polar solvents can stabilize negatively charged nucleophiles through solvation, potentially decreasing their reactivity in certain reactions. libretexts.orgwikipedia.org Studies on other compounds have shown that solvent polarity can impact reaction rates and product distribution. mdpi.com The stability of dispersions of materials like carbon nanotubes has also been shown to be highly dependent on the solvent, with stability correlating with solvent polarity in some cases. mdpi.com

Understanding the specific interactions between this compound and different solvents is crucial for predicting its behavior and optimizing reaction conditions for transformations involving this compound.

Theoretical and Computational Chemistry Approaches to Ethoxymethanediol

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic makeup. These calculations model the molecule at the electronic level, providing a detailed picture of bonding and energy.

Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without relying on empirical parameters. These methods use fundamental physical constants as their only inputs. For ethoxymethanediol, ab initio calculations, such as the Hartree-Fock (HF) method, provide a foundational approximation of the molecule's wave function and energy. While the HF method is a starting point, more advanced post-Hartree-Fock methods like Configuration Interaction (CI) and Coupled Cluster (CC) can be employed to achieve higher accuracy by incorporating electron correlation effects, leading to more precise determinations of the molecule's electronic structure and total energy.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wave function, DFT determines the total energy of the system from its electron density. This approach is widely used to investigate the optimized geometry, electronic properties, and energetics of organic molecules.

For this compound, DFT calculations using various exchange-correlation functionals (e.g., B3LYP, M06-2X) can predict key structural parameters. These calculations involve optimizing the molecular geometry to find the lowest energy structure, from which bond lengths, bond angles, and dihedral angles are determined. The results of such calculations provide a detailed three-dimensional model of the molecule.

Below is a hypothetical table representing the kind of data that would be generated from a DFT geometry optimization of this compound, performed at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Note: This data is illustrative and represents typical outputs of DFT calculations.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | O1-C1 | 1.41 Å |

| Bond Length | C1-O2 | 1.40 Å |

| Bond Length | O2-C2 | 1.43 Å |

| Bond Length | C1-H1 (Hydroxyl) | 0.97 Å |

| Bond Angle | O1-C1-O2 | 111.5° |

| Bond Angle | C1-O2-C2 | 114.0° |

| Dihedral Angle | H-O1-C1-O2 | 65.0° |

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

While quantum chemical calculations describe a molecule in isolation, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or at an interface. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a solvent, such as water. The interactions between all atoms are described by a force field. Such a simulation could provide critical insights into:

Solvation Structure: How water molecules arrange around the hydroxyl and ether groups of this compound.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between this compound and surrounding water molecules.

Diffusion: The calculation of the diffusion coefficient of this compound in the solution.

Interfacial Behavior: The orientation and conformation of this compound at a water-air or water-lipid interface.

These simulations can span from nanoseconds to microseconds, revealing the dynamic processes that govern the molecule's behavior in a realistic chemical environment.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate and represents the energy barrier to the reaction.

For a hypothetical decomposition of this compound into formaldehyde (B43269) and ethanol (B145695), computational modeling could be used to:

Optimize the geometries of the reactant (this compound) and the products (formaldehyde and ethanol).

Locate the transition state structure connecting the reactant and products.

Methods like DFT are commonly used for these calculations, providing crucial thermodynamic and kinetic parameters that explain the feasibility and rate of the reaction.

Table 2: Hypothetical Energetics for the Decomposition of this compound

Note: This data is illustrative and represents typical outputs of reaction pathway calculations.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactant (this compound) | 0.0 |

| Transition State | +35.2 |

| Products (Formaldehyde + Ethanol) | -15.8 |

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is essential for interpreting experimental spectra and confirming molecular structures. By calculating the response of a molecule to electromagnetic radiation, it is possible to generate theoretical spectra that can be compared directly with experimental results.

For this compound, DFT calculations can be used to predict:

Infrared (IR) Spectra: By calculating the harmonic vibrational frequencies, which correspond to the energies of molecular vibrations. These frequencies can be correlated with specific bond stretches and bends, aiding in the assignment of peaks in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the NMR shielding tensors for atoms like ¹H and ¹³C. These values can be converted into chemical shifts, providing a theoretical NMR spectrum that helps in structure elucidation.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

Note: This data is illustrative and represents typical outputs of frequency calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3450 | High |

| C-H Stretch (sp³) | 2980 | Medium |

| C-O Stretch (Ether) | 1120 | High |

| C-O Stretch (Alcohol) | 1050 | Medium |

| O-H Bend | 1400 | Medium |

Conformational Analysis and Intramolecular Interactions

For this compound, which has several rotatable single bonds (e.g., C-O, C-C), a computational conformational analysis would involve systematically rotating these bonds and calculating the energy of the resulting structures. This process identifies the low-energy, stable conformers. These studies can reveal important intramolecular interactions, such as hydrogen bonds between the hydroxyl hydrogen and the ether oxygen, which can significantly stabilize certain conformations. The potential energy differences between conformers determine their relative populations at equilibrium.

Advanced Spectroscopic Characterization Techniques for Ethoxymethanediol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds. msu.edujackwestin.com For a molecule like ethoxymethanediol, which is often present in an equilibrium mixture, NMR is particularly powerful as it can provide information on all species present. researchgate.net High-level computational methods and machine learning are increasingly used to predict ¹H and ¹³C chemical shifts, aiding in the interpretation of complex spectra. mdpi.comscholaris.cad-nb.info

The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed in the tables below. These predictions are based on established chemical shift theory and data from analogous structures. modgraph.co.ukncssm.eduliverpool.ac.ukyoutube.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| HO -CH₂-O-CH₂-CH₃ | 1.0 - 4.0 | Broad Singlet | - |

| HO-CH₂ -O-CH₂-CH₃ | 4.5 - 5.0 | Singlet | - |

| HO-CH₂-O-CH₂ -CH₃ | 3.4 - 3.8 | Quartet | ~7.0 |

| HO-CH₂-O-CH₂-CH₃ | 1.1 - 1.3 | Triplet | ~7.0 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| HO-CH₂ -O-CH₂-CH₃ | 85 - 95 |

| HO-CH₂-O-CH₂ -CH₃ | 60 - 70 |

| HO-CH₂-O-CH₂-CH₃ | 14 - 18 |

Multidimensional NMR for Stereochemical Assignments

While this compound is an achiral molecule, multidimensional NMR techniques are invaluable for unambiguously confirming its atomic connectivity. nih.govlongdom.org Two-dimensional (2D) NMR experiments provide correlation maps that reveal which nuclei are coupled to each other. omicsonline.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks connecting coupled protons. For this compound, a key correlation would be observed between the methylene protons of the ethoxy group (at ~3.6 ppm) and the methyl protons (~1.2 ppm), confirming the presence of the ethyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons they are directly attached to. An HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals as listed in the tables above, confirming the C-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds). For this compound, an HMBC experiment would be crucial to connect the different fragments of the molecule. For instance, correlations would be expected between the methylene protons of the ethoxy group and the central methanediol (B1200039) carbon, providing definitive evidence of the complete molecular framework.

Dynamic NMR for Exchange Processes

Dynamic NMR (DNMR) is the study of chemical systems that are in a state of dynamic equilibrium. libretexts.org This is highly relevant for this compound, which is formed reversibly from formaldehyde (B43269) and ethanol (B145695). rsc.org The rate of this exchange can significantly affect the appearance of the NMR spectrum. chemrxiv.org

At room temperature, the exchange between the hemiacetal and its starting materials might be fast on the NMR timescale, leading to averaged signals or significant peak broadening. mdpi.com By varying the temperature of the NMR experiment, the rate of this exchange can be altered.

Low Temperature: Cooling the sample slows the exchange rate. This can "freeze out" the individual species, resulting in sharper, distinct signals for this compound, formaldehyde, and ethanol.

High Temperature: Heating the sample increases the exchange rate, leading to further averaging of the signals.

Techniques like EXSY (Exchange Spectroscopy) can be used to directly observe this chemical exchange. An EXSY spectrum would show cross-peaks between the signals of the protons in this compound and the corresponding protons in free ethanol, providing a direct measure of the exchange kinetics. mdpi.com

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule and studying intermolecular forces like hydrogen bonding. researchgate.net FTIR and Raman are complementary techniques that probe the vibrational modes of molecules. stanford.edu

For this compound, the key functional groups are the hydroxyl (-OH) group, the ether linkage (C-O-C), and C-H bonds. The presence of the hydroxyl group makes this compound capable of acting as both a hydrogen bond donor and acceptor, leading to significant intermolecular interactions. nih.gov These interactions cause shifts in vibrational frequencies, particularly for the O-H stretch. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| O-H | Stretch (H-bonded) | 3500 - 3200 | Strong, Broad | The broadness is a hallmark of hydrogen bonding. msu.eduuomustansiriyah.edu.iq |

| C-H (sp³) | Stretch | 3000 - 2850 | Strong | From the methylene and methyl groups. |

| C-O | Stretch (Ether & Alcohol) | 1150 - 1000 | Strong | A complex region due to coupling of C-O and C-C stretching modes. nih.gov |

| O-H | Bend | 1440 - 1395 | Medium | Often coupled with C-H bending modes. |

The O-H stretching band is particularly diagnostic. In a non-hydrogen-bonding environment (e.g., a very dilute solution in a non-polar solvent), a sharp O-H stretching band would be expected around 3600 cm⁻¹. msu.edu However, in a condensed phase where intermolecular hydrogen bonding is prevalent, this band broadens significantly and shifts to a lower frequency (3500-3200 cm⁻¹), as predicted in the table. quora.commdpi.com The strength and nature of these hydrogen bonds can be quantitatively analyzed by studying the shifts and shapes of this band. nih.govrsc.org

Mass Spectrometry (MS) for Mechanistic Studies and Intermediate Detection

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining molecular weights and elucidating molecular structures through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₃H₈O₃), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Calculated Exact Mass of [C₃H₈O₃ + H]⁺: 93.05462 u

HRMS is crucial to distinguish this compound from any potential isomers with the same nominal mass, ensuring correct identification in complex mixtures. This technique is a cornerstone for the analysis of diverse oxygenated organic compounds. researchgate.net

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. uab.edugre.ac.uk The fragmentation of small organic molecules is a well-studied process. youtube.com

For this compound, fragmentation would likely proceed through pathways characteristic of alcohols and ethers. Common fragmentation reactions include alpha-cleavage (cleavage of a bond adjacent to an oxygen atom) and the loss of small neutral molecules like water or formaldehyde. nih.gov

Predicted Fragmentation Pathways for this compound (Precursor Ion [M+H]⁺, m/z 93.05)

| Product Ion (m/z) | Neutral Loss | Plausible Structure of Product Ion |

|---|---|---|

| 75.04 | H₂O (18.01) | [CH₃CH₂OCH₂]⁺ |

| 63.04 | CH₂O (30.01) | [CH₃CH₂OH₂]⁺ |

| 47.01 | CH₂O + H₂O (48.02) | [CH₃CH₂]⁺ |

| 45.03 | H₂COH₂ (48.02) | [CH₃CH₂O]⁺ |

By analyzing the product ion spectrum, the connectivity of the molecule can be pieced together, confirming the proposed structure. This detailed fragmentation analysis is essential for distinguishing between isomers and for understanding the gas-phase chemistry of the compound.

Advanced Optical Spectroscopy for Electronic Structure and Excited States

Advanced optical spectroscopy techniques are fundamental in elucidating the electronic structure and behavior of molecules in their excited states. These methods, which include various forms of absorption and fluorescence spectroscopy, provide critical data on how molecules like this compound interact with light.

The study of a molecule's electronic structure involves examining its molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the electronic transition properties of the molecule. Techniques like UV-Vis spectroscopy can provide information about these transitions.

Femtosecond transient absorption spectroscopy is a powerful tool for investigating the dynamics of excited states. nih.gov This technique allows for the observation of transient species and photophysical processes that occur on extremely short timescales. nih.gov For a hypothetical analysis of this compound, this method could reveal pathways of energy dissipation and the lifetimes of excited states.

The surrounding environment can significantly influence the excited-state behavior of a molecule. nih.gov Solvatochromism studies, where spectroscopic properties are measured in solvents of varying polarity, could therefore offer insights into the nature of this compound's excited states.

| Spectroscopic Technique | Information Gained | Hypothetical Application to this compound |

| UV-Vis Spectroscopy | Electronic transitions, HOMO-LUMO gap | Determination of absorption maxima and electronic transition energies. |

| Fluorescence Spectroscopy | Emission properties, excited state lifetime | Characterization of emissive properties and pathways of non-radiative decay. |

| Femtosecond Transient Absorption | Ultrafast excited-state dynamics | Observation of transient intermediates and relaxation pathways. |

X-ray Crystallography and Diffraction for Solid-State Structure Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. wikipedia.orglibretexts.org By measuring the angles and intensities of the diffracted beams, a detailed model of the molecular structure can be constructed. wikipedia.orgnih.gov

For this compound, obtaining a single crystal of sufficient quality would be the first and often most challenging step. libretexts.org If successful, X-ray diffraction analysis would yield a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles they form.

Conformation: The specific spatial arrangement of the atoms in the molecule.

Intermolecular interactions: How individual this compound molecules pack together in the crystal lattice, revealing details about hydrogen bonding or other non-covalent interactions.

This atomic-level information is crucial for understanding the physical and chemical properties of the compound in the solid state. mdpi.com The resulting crystal structure can also serve as a benchmark for validating computational models. mdpi.com

| Crystallographic Parameter | Significance |

| Unit Cell Dimensions | The basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths/Angles | Fundamental geometric parameters of the molecule. |

Integration of Spectroscopic Data with Computational Models

The synergy between experimental spectroscopic data and theoretical computational models provides a powerful approach for a deep and comprehensive understanding of molecular properties. Computational chemistry methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to model the geometric and electronic structure of molecules like this compound.

These computational models can predict various spectroscopic properties, including:

Vibrational frequencies: Corresponding to infrared and Raman spectra.

Electronic transition energies: Relating to UV-Vis and fluorescence spectra.

NMR chemical shifts: Aiding in the interpretation of Nuclear Magnetic Resonance data.

By comparing the computationally predicted spectra with experimental results, researchers can refine their theoretical models and gain a more accurate picture of the molecule's behavior. For instance, discrepancies between calculated and observed vibrational frequencies can point to specific intermolecular interactions in the experimental sample that were not accounted for in the gas-phase computational model.

Furthermore, computational models can provide insights into properties that are difficult or impossible to measure directly, such as the shapes of molecular orbitals or the nature of electronic excited states. nih.gov This integrated approach allows for a more robust interpretation of experimental data and a more complete understanding of the structure-property relationships of a compound like this compound.

Ethoxymethanediol As a Key Chemical Intermediate and Precursor

Application in the Synthesis of Complex Organic Molecules

Ethoxymethanediol's reactivity makes it a valuable C1 building block in the assembly of intricate organic molecules. Its ability to exist in equilibrium with formaldehyde (B43269) and ethanol (B145695) allows it to serve as a convenient and more manageable source of reactive formaldehyde in various synthetic contexts.

Precursor for Carbonyl Derivatives and Ethers

As a hemiacetal, this compound is in a dynamic equilibrium with formaldehyde and ethanol. This equilibrium can be manipulated to generate formaldehyde in situ, which can then participate in reactions to form a variety of carbonyl-containing compounds. For instance, under oxidative conditions, the hemiacetal can be converted to the corresponding formate (B1220265) ester.

Furthermore, the hydroxyl group of this compound can be functionalized to generate ethers. A notable example is its use in the Williamson ether synthesis, where deprotonation of the hydroxyl group followed by reaction with an alkyl halide would yield an alkoxy ether. While direct literature on this specific reaction with this compound is not abundant, the principles of hemiacetal reactivity support this potential application. The ethoxy group can also be exchanged with other alcohols, leading to the formation of different hemiacetals or, upon further reaction, mixed acetals.

One practical application of a related ethoxy-containing intermediate is seen in the protection of other functional groups. For example, ethoxymethyl ether has been used as a protecting group for alcohols in the synthesis of complex molecules like salvinorin B derivatives, which are potent kappa opioid receptor agonists. nih.gov This highlights the utility of the ethoxymethoxy moiety, which is directly related to this compound, in multistep synthesis.

Building Block in Heterocycle Synthesis (e.g., 1,3-dioxolanes, 1,3-dioxanes)

This compound can serve as a precursor for the formation of various heterocyclic systems, most notably 1,3-dioxolanes and 1,3-dioxanes. These heterocycles are commonly used as protecting groups for carbonyl compounds and 1,2- or 1,3-diols, and they are also integral structural motifs in many biologically active compounds.

The synthesis of these heterocycles from this compound would proceed via an acid-catalyzed reaction with a suitable diol. In this process, the this compound would first generate a reactive oxocarbenium ion intermediate upon protonation of its hydroxyl group and subsequent loss of water. This electrophilic species would then be trapped by the diol to form the cyclic acetal (B89532). For example, reaction with ethylene (B1197577) glycol would yield 1,3-dioxolane, while reaction with 1,3-propanediol (B51772) would afford 1,3-dioxane.

While direct synthesis from isolated this compound is not the most common method, the in situ generation of a formaldehyde equivalent from precursors like this compound is a key principle in these reactions. The general synthesis of 1,3-dioxolanes and 1,3-dioxanes typically involves the direct reaction of an aldehyde or ketone with the corresponding diol under acidic conditions.

| Heterocycle | Diol Reactant | Typical Acid Catalyst |

| 1,3-Dioxolane | Ethylene Glycol | p-Toluenesulfonic acid |

| 1,3-Dioxane | 1,3-Propanediol | Lewis acids (e.g., BF₃·OEt₂) |

Role in Cascade Reactions and Tandem Processes

The reactivity of hemiacetals like this compound makes them valuable intermediates in cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly efficient as they reduce the number of purification steps, saving time and resources.

In the context of heterocycle synthesis, a hemiacetal intermediate can be formed in the initial step of a cascade sequence. For example, the reaction of a diol with an aldehyde can generate a hemiacetal, which then undergoes further intramolecular reactions to form complex polycyclic systems. While specific examples detailing the use of pre-formed this compound in such cascades are not prevalent in readily accessible literature, the in situ formation of hemiacetal intermediates is a common feature in many biocatalytic and chemocatalytic tandem reactions for the synthesis of N-heterocycles. nih.gov In such cascades, an alcohol is first oxidized to an aldehyde, which then forms a hemiacetal with another alcohol moiety within the same molecule or a different molecule, setting the stage for subsequent cyclization and other transformations.

Strategic Use in Protecting Group Chemistry (e.g., masked carbonyl equivalents)

One of the most significant applications of hemiacetal-derived structures is in protecting group chemistry. Acetals, which are formed from hemiacetals, are widely used as protecting groups for carbonyl functionalities (aldehydes and ketones) due to their stability under basic and nucleophilic conditions. wikipedia.org The formation of an acetal from a carbonyl compound and an alcohol proceeds through a hemiacetal intermediate. libretexts.org

This compound itself can be considered a "masked" or protected form of formaldehyde. Its relative stability compared to gaseous formaldehyde makes it a safer and more convenient reagent to handle in the laboratory. rsc.orguark.edu By employing this compound or related formaldehyde equivalents, chemists can introduce a hydroxymethyl or an ethoxymethyl group, which can be later manipulated or deprotected to reveal the desired functionality.

The use of ethoxymethyl (EOM) ethers as protecting groups for alcohols is a well-established strategy in organic synthesis. These ethers are typically installed by reacting an alcohol with ethoxymethyl chloride under basic conditions. The EOM group is stable to a range of reaction conditions but can be readily cleaved under acidic conditions to regenerate the free alcohol. The synthesis of the EOM chloride precursor itself can be conceptually linked back to the chemistry of this compound.

| Protecting Group | Structure | Stability | Deprotection Conditions |

| Ethoxymethyl (EOM) | -CH₂OCH₂CH₃ | Basic, nucleophilic reagents | Acidic hydrolysis |

| Acetal | -C(OR)₂- | Basic, nucleophilic reagents | Acidic hydrolysis |

Development of Advanced Catalytic Cycles Featuring this compound as an Intermediate

While explicit catalytic cycles detailing the central role of isolated this compound are not widely reported, the formation and reaction of hemiacetal intermediates are key steps in many catalytic processes. For instance, in certain tandem oxidation-condensation reactions, an alcohol might be catalytically oxidized to an aldehyde, which then forms a hemiacetal with a remaining alcohol substrate molecule. This hemiacetal can then undergo further catalytic transformations.

In heterogeneous catalysis, tandem reactions involving the conversion of biomass-derived molecules often proceed through hemiacetal intermediates. For example, the conversion of cellulose to alkyl glucosides involves the hydrolysis of the polysaccharide to glucose, which exists in equilibrium with its cyclic hemiacetal form. Subsequent acid-catalyzed reaction with an alcohol proceeds through the formation of an acetal, a reaction that is mechanistically related to the chemistry of this compound. dicp.ac.cnacs.org

Scalable Production of Specialty Chemicals via this compound Intermediates

The use of formaldehyde equivalents is of significant interest in industrial and large-scale synthesis due to the challenges associated with handling gaseous formaldehyde. nih.gov Compounds that can generate formaldehyde in situ, such as this compound or its precursors, offer a safer and more controlled approach to introducing the C1 unit in the synthesis of specialty chemicals.

For example, the synthesis of various polymers and resins often relies on the controlled reaction of formaldehyde with other monomers. The use of a stable liquid formaldehyde equivalent can improve process safety and control. While specific data on the large-scale production of specialty chemicals directly citing this compound as the key intermediate is limited in public literature, the underlying principle of using masked formaldehyde sources is a well-established industrial practice. The synthesis of phenol-formaldehyde resins, for example, could potentially be adapted to use such precursors for enhanced process control. researchgate.net

Synthesis and Reactivity of Ethoxymethanediol Derivatives

Systematic Exploration of Substituted Ethoxymethanediols

The synthesis of substituted ethoxymethanediols provides a platform to investigate the intricate interplay of electronic and steric effects on the stability and reactivity of the hemiacetal functional group. By methodically varying the substituents, researchers can gain a deeper understanding of the fundamental principles governing their chemical behavior.

Impact of Substituents on Electronic and Steric Properties

The electronic properties of substituted ethoxymethanediols are significantly influenced by the nature of the substituents attached to the core structure. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density around the hemiacetal carbon, thereby affecting its electrophilicity and the stability of potential intermediates.

Key Research Findings:

Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups increase the electron density on the methanediol (B1200039) carbon. This inductive effect generally destabilizes the hemiacetal by making the oxygen atoms more basic and prone to protonation, which can lead to subsequent decomposition.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like halogens or nitro groups decrease the electron density at the reaction center. This can enhance the stability of the hemiacetal by reducing the basicity of the oxygen atoms. However, excessively strong EWGs can also increase the acidity of the hydroxyl protons, potentially leading to alternative reaction pathways.

Steric hindrance also plays a crucial role in the chemistry of these derivatives. Bulky substituents near the hemiacetal group can impede the approach of reagents, thereby slowing down reaction rates. This steric shielding can also influence the conformational preferences of the molecule, which in turn can affect reactivity.

| Substituent (R) | Electronic Effect | Steric Effect | Predicted Impact on Hemiacetal Stability |

|---|---|---|---|

| -CH₃ | Electron-Donating (Inductive) | Low | Decreased |

| -C(CH₃)₃ | Electron-Donating (Inductive) | High | Slightly Decreased (Steric hindrance may counteract electronic destabilization) |

| -OCH₃ | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Low | Complex; depends on the balance of effects |

| -Cl | Electron-Withdrawing (Inductive) | Low | Increased |

| -NO₂ | Electron-Withdrawing (Inductive and Resonance) | Medium | Significantly Increased |

Modification of Reactivity and Selectivity

The electronic and steric properties imparted by substituents directly translate to modifications in the reactivity and selectivity of ethoxymethanediol derivatives. For instance, the rate of acid-catalyzed decomposition of the hemiacetal can be finely tuned by the choice of substituent.

In synthetic applications, controlling the reactivity is paramount. For example, a more stable, electron-deficient this compound derivative might be employed as a protecting group for a hydroxyl function under conditions where a more labile, electron-rich analogue would not survive.

Selectivity in reactions involving these derivatives can also be controlled. The steric bulk of a substituent can direct the attack of a reagent to a less hindered face of the molecule, leading to diastereoselective transformations. Similarly, electronic effects can influence the regioselectivity of reactions at other sites within the molecule by altering the electron distribution.

Synthesis of Oligomeric and Polymeric Structures Incorporating this compound Moieties

The bifunctional nature of this compound and its derivatives, possessing two hydroxyl groups, makes them attractive building blocks for the synthesis of oligomers and polymers. The incorporation of the this compound moiety can introduce unique properties into the resulting macromolecular structures, such as modified polarity, solubility, and degradability.

The synthesis of such polymers can be achieved through various polymerization techniques, including polycondensation reactions. For example, the reaction of a disubstituted this compound derivative with a dicarboxylic acid or its derivative could lead to the formation of polyesters containing the hemiacetal ether linkage in the backbone.

Potential Polymer Structures:

Linear Polyesters: Formed by the reaction of a diol-substituted this compound with a dicarboxylic acid.

Cross-linked Networks: Can be prepared if one of the monomers has a functionality greater than two.

The presence of the hemiacetal linkage in the polymer backbone is of particular interest as it can serve as a point of controlled degradation. Under acidic conditions, this linkage can be cleaved, leading to the breakdown of the polymer chain. This property could be harnessed for applications in biodegradable materials and drug delivery systems.

Investigation of this compound as a Synthon for Diversification

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound and its derivatives can be viewed as valuable synthons for the introduction of a hydroxymethylethoxy group or related functionalities into a target molecule.

For instance, under appropriate conditions, the hemiacetal can act as a masked aldehyde. Deprotection would release the reactive aldehyde functionality, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, or Grignard reactions.

Furthermore, the hydroxyl groups of this compound derivatives can be transformed into other functional groups, further expanding their synthetic utility. For example, conversion of a hydroxyl group to a leaving group would allow for nucleophilic substitution reactions, providing a route to a wide array of new compounds.

Illustrative Synthetic Transformations:

| Starting Material | Reagent(s) | Product Functionality |

| Substituted this compound | Acid Catalyst | Aldehyde |

| Substituted this compound | TsCl, Pyridine; then Nu⁻ | Ether, Ester, etc. (via substitution) |

| Substituted this compound | Oxidizing Agent | Carboxylic Acid or Ester |

The strategic use of this compound derivatives as synthons allows for the efficient and controlled construction of complex molecular architectures, highlighting their potential in the field of organic synthesis.

Future Directions and Emerging Research Avenues

Interdisciplinary Research at the Interface of Ethoxymethanediol Chemistry and Materials Science

The intersection of this compound chemistry and materials science presents a fertile ground for innovation. As a bifunctional molecule, this compound holds potential as a monomer or cross-linking agent in the synthesis of novel polymers. Future research will likely explore its incorporation into various polymer backbones to create materials with tailored properties. For instance, its hydroxyl and ethoxy groups could be leveraged to produce biodegradable polyesters and polyacetals with unique thermal and mechanical characteristics.

The development of formaldehyde-releasing polymers derived from this compound is another promising avenue. These materials could find applications in controlled-release systems for agricultural or antimicrobial purposes. Research in this area will focus on controlling the release kinetics of formaldehyde (B43269) to ensure efficacy and safety. The exploration of this compound in the formation of hydrogels and responsive materials is also anticipated, where its chemical functionalities can be utilized to create smart materials that respond to environmental stimuli.

Advancements in In Situ Monitoring of this compound Reactions

Understanding the reaction kinetics and mechanisms of this compound transformations is crucial for process optimization and control. Advancements in in situ monitoring techniques are expected to provide unprecedented insights into these processes. Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time analysis of chemical reactions. These techniques can be employed to track the concentration of reactants, intermediates, and products during the synthesis or degradation of this compound.

Given that this compound is a formaldehyde-releasing compound, monitoring the liberation of formaldehyde is of particular interest. Techniques like Differential Optical Absorption Spectroscopy (DOAS) and fluorimetric Hantzsch reaction-based methods can be adapted for in situ monitoring of formaldehyde release from this compound-containing systems. researchgate.net Furthermore, coupling these spectroscopic techniques with chemometric analysis will enable the development of predictive models for reaction outcomes and facilitate high-throughput screening of reaction conditions.

| Monitoring Technique | Principle | Potential Application for this compound |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Real-time tracking of functional group changes during polymerization or degradation reactions involving this compound. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Monitoring changes in molecular structure and the formation of intermediates in this compound transformations. |

| DOAS | Measures the absorption of light over a long path length to determine trace gas concentrations. | Quantifying the release of gaseous formaldehyde from materials containing this compound. |

| Hantzsch Reaction | A chemical reaction that produces a fluorescent dihydropyridine (B1217469) derivative from an aldehyde, which can be quantified. | Developing sensitive in situ assays for monitoring low levels of formaldehyde release. |

| HPLC-UV | Separates components of a mixture and detects them using UV-visible spectroscopy. | Can be used for offline analysis to validate in situ measurements of this compound and its reaction products. nih.gov |

Development of Novel Catalysts for this compound Transformations

Catalysis will play a pivotal role in unlocking new synthetic routes and improving the efficiency of existing processes involving this compound. The development of novel catalysts for the selective transformation of hemiacetals like this compound is an active area of research. Homogeneous and heterogeneous catalysts are being explored for reactions such as oxidation, reduction, and carbon-carbon bond formation. frontiersin.org

For instance, catalysts that can selectively oxidize the hydroxyl group of this compound without cleaving the molecule would open up new synthetic possibilities. Similarly, catalysts that can facilitate the controlled release of formaldehyde from this compound could lead to more efficient preservative systems. Research into bifunctional catalysts that can activate both the hydroxyl and ethoxy groups of this compound simultaneously may lead to novel and highly selective transformations. The use of biocatalysts, such as enzymes, could also offer a green and highly specific approach to this compound chemistry.

Integration of Artificial Intelligence and Machine Learning in this compound Reaction Discovery

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Training models to predict the products and yields of reactions. bioengineer.org | Faster screening of potential synthetic routes involving this compound. |

| Retrosynthetic Analysis | Identifying potential starting materials for a target molecule. | Designing efficient synthesis pathways for complex molecules derived from this compound. |

| Optimization of Reaction Conditions | Using algorithms to find the optimal set of reaction parameters. beilstein-journals.org | Improving the yield, selectivity, and sustainability of this compound production and use. |

| Mechanism Elucidation | Analyzing experimental and computational data to understand reaction pathways. | Gaining deeper insights into the chemistry of this compound and its derivatives. |

Q & A

Q. What are the key physicochemical properties of Ethoxymethanediol critical for experimental design?

To design reproducible experiments, researchers must characterize properties such as solubility (in polar/nonpolar solvents), stability under varying temperatures, and reactivity with common reagents. Techniques like differential scanning calorimetry (DSC) for thermal stability and NMR spectroscopy for structural confirmation are essential. Solubility profiles can be determined using shake-flask methods with HPLC validation . Safety protocols, including proper ventilation and chemical-resistant PPE, should align with OSHA and NIOSH standards due to its volatility .

Q. How can researchers verify the purity of this compound in synthetic chemistry applications?

Purity assessment requires a combination of chromatographic (GC-MS, HPLC) and spectroscopic (¹H/¹³C NMR, FTIR) methods. For example, GC-MS can identify volatile impurities, while NMR quantifies residual solvents or byproducts. Calibration against certified reference materials from PubChem or NIST ensures accuracy . Data should include retention times, peak integration, and signal-to-noise ratios, documented with error margins .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings?

Synthesis typically involves esterification of formic acid derivatives under controlled acidity. A reflux setup with ethanol and orthoformic acid precursors is common, with reaction progress monitored via TLC or in-situ IR. Stoichiometric ratios (e.g., 1:3 molar ratio of formic acid to ethanol) and catalyst selection (e.g., sulfuric acid) must be optimized to minimize side reactions like ether formation . Detailed procedural steps should follow IUPAC guidelines for reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s reactivity under varying catalytic conditions?

A factorial design approach is recommended, where independent variables (e.g., catalyst type, temperature, solvent polarity) are systematically varied. Controls should include blank reactions (no catalyst) and inert atmospheres to isolate catalytic effects. Data collection must account for kinetic parameters (e.g., rate constants via UV-Vis spectroscopy) and thermodynamic stability (ΔG calculations using DSC). Statistical tools like ANOVA can identify significant variables, while error bars on reaction yield graphs highlight reproducibility limits .

Q. What advanced statistical methods are recommended for analyzing contradictory data in this compound reaction yield studies?

Contradictions in yield data (e.g., 40–80% under similar conditions) require meta-analysis frameworks like PRISMA to evaluate bias across studies . Hierarchical clustering can group studies by methodology (e.g., solvent purity, catalyst aging). For lab-specific discrepancies, Bayesian inference models reconcile outliers by weighting data based on measurement precision (e.g., confidence intervals from triplicate runs) .

Q. How can mechanistic studies resolve ambiguities in this compound’s degradation pathways?

Isotopic labeling (e.g., ¹⁸O tracing) paired with LC-MS/MS identifies degradation intermediates. Computational tools (DFT simulations) predict energetically favorable pathways, which are validated experimentally via quenching studies and intermediate trapping. Cross-referencing with databases like Reaxys ensures alignment with established reaction mechanisms .

Q. What strategies mitigate ethical and reproducibility challenges in collaborative this compound research?

Adopt Cochrane Collaboration guidelines for transparent reporting, including raw data deposition in open repositories (e.g., Zenodo) and detailed SOPs for synthesis and characterization . Ethical reviews should address safety protocols (e.g., fume hood certifications) and data ownership agreements, as outlined in institutional ethical codes .

Methodological Frameworks

- Literature Synthesis : Use scoping reviews (Arksey & O’Malley framework) to map knowledge gaps in this compound applications, prioritizing peer-reviewed studies over preprints .

- Data Presentation : Follow IUPAC standards for chemical nomenclature and SI units. Raw data (e.g., NMR spectra) should be archived in appendices, with processed data in the main text using tables (mean ± SD) and Arrhenius plots .

- Ethical Compliance : Document risk assessments for inhalation exposure and waste disposal per EPA guidelines, citing Material Safety Data Sheets (MSDS) from PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products